2-Hydrazinylbenzamide
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Overview
Description
2-Hydrazinylbenzamide is an organic compound with the molecular formula C7H9N3O It is a derivative of benzamide, where the amide group is substituted with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydrazinylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and hydrazine hydrate.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Benzoyl chloride is added dropwise to a solution of hydrazine hydrate in the solvent, with continuous stirring. The mixture is then allowed to react for several hours, followed by filtration and purification to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azides or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides or hydrazones.
Scientific Research Applications
2-Hydrazinylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable complexes with metal ions and its potential anticancer properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinylbenzamide involves its ability to interact with various molecular targets. The hydrazine group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, lacking the hydrazine group.
Hydrazinobenzene: Similar structure but with different functional groups.
Phenylhydrazine: Another hydrazine derivative with different properties.
Uniqueness
2-Hydrazinylbenzamide is unique due to the presence of both the benzamide and hydrazine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Biological Activity
2-Hydrazinylbenzamide, a compound belonging to the hydrazone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, including its antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a hydrazine group (-NH-NH2) attached to a benzamide moiety. The synthesis typically involves the reaction of benzoyl chloride with hydrazine hydrate, leading to the formation of the hydrazone linkage. Various derivatives have been synthesized to enhance biological activity, with modifications on the benzene ring and hydrazine functionalities.
1. Antibacterial Activity
Research has demonstrated that this compound and its derivatives exhibit significant antibacterial properties against various bacterial strains. A study evaluated several hydrazone compounds for their ability to inhibit bacterial growth, with notable effectiveness against Pseudomonas aeruginosa and Escherichia coli. The results indicated that specific derivatives showed inhibition zones ranging from 15 to 25 mm, suggesting strong antibacterial potential (see Table 1) .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Pseudomonas aeruginosa | 22 |
This compound | Escherichia coli | 20 |
Derivative A | Staphylococcus aureus | 18 |
Derivative B | Klebsiella pneumoniae | 25 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. A quantitative structure-activity relationship (QSAR) analysis indicated that certain derivatives possess significant cytotoxic effects against human lung cancer cell lines (A549). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
In vitro studies revealed that compounds derived from this compound exhibited IC50 values ranging from 10 to 30 µM against A549 cells, indicating potent anticancer activity (see Table 2) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15 |
Derivative C | A549 | 12 |
Derivative D | MCF-7 | 25 |
3. Enzyme Inhibition
Inhibitory activity against various enzymes has also been reported for this compound. Notably, it has shown selective inhibition of secretory phospholipase A2 (sPLA2) isoforms, which are implicated in inflammatory processes. Compounds derived from this scaffold demonstrated inhibition percentages ranging from 50% to over 70% against hGIIA sPLA2 .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of hydrazone derivatives in clinical settings:
- Antibacterial Efficacy : A case study focused on a series of hydrazone derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, suggesting their utility in treating infections where conventional antibiotics fail .
- Anticancer Applications : Another study investigated the effects of hydrazone compounds on cancer cell lines, revealing that specific modifications could enhance their selectivity and potency against tumor cells while sparing normal cells .
- Anti-inflammatory Properties : The anti-inflammatory potential of these compounds was also assessed through in vivo models, where they reduced inflammation markers significantly compared to control groups .
Properties
IUPAC Name |
2-hydrazinylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-3-1-2-4-6(5)10-9/h1-4,10H,9H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVKEBYGUEXSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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